The Core Mechanism of CDZ173 (Leniolisib): A Technical Guide
The Core Mechanism of CDZ173 (Leniolisib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDZ173, also known as leniolisib, is a potent and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform.[1][2][3] Its targeted mechanism of action has positioned it as a first-in-class therapeutic for Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency.[4][5][6] This document provides an in-depth technical overview of the mechanism of action of CDZ173, detailing its molecular interactions, downstream signaling effects, and the experimental basis for these findings.
Introduction to PI3Kδ and its Role in Immunity
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, survival, and differentiation.[2] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][7] The PI3Kδ isoform, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and is critical for the proper function of both innate and adaptive immunity.[1][2]
PI3Kδ is activated downstream of various cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), and some G protein-coupled receptors (GPCRs).[1][7] Upon activation, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of signaling pathways, including the mTOR pathway, to regulate immune cell function.[2][7][8]
In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1 (encoding the p85α regulatory subunit) lead to hyperactivation of the PI3Kδ pathway.[9][10] This results in immune dysregulation characterized by lymphoproliferation, immunodeficiency, and an increased risk of lymphoma.[9]
Molecular Mechanism of Action of CDZ173
CDZ173 is an orally bioavailable, potent, and selective inhibitor of PI3Kδ.[1][11] It exerts its therapeutic effect by directly targeting the catalytic p110δ subunit, thereby normalizing the hyperactive signaling cascade in immune cells.[7][9]
Binding to the ATP Site of PI3Kδ
Crystallographic studies have revealed that CDZ173 binds to the ATP-binding site of the p110δ catalytic subunit.[1] This binding is characterized by the stacking of the propionamide group of CDZ173 with the tryptophan residue W760 of PI3Kδ.[1] This interaction is crucial for its high potency and selectivity for the δ isoform. The binding mode of CDZ173 is distinct from that of first-generation PI3Kδ inhibitors.[1]
Inhibition of Downstream Signaling
By occupying the ATP-binding pocket, CDZ173 prevents the phosphorylation of PIP2 to PIP3.[1] This reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT.[7][12] Consequently, the entire PI3K/AKT/mTOR signaling pathway is downregulated.[2] This has been demonstrated by the dose-dependent suppression of AKT and S6 phosphorylation in both cell lines expressing APDS-mutant p110δ and in primary T-cell blasts derived from patients with APDS.[9][13]
Quantitative Data on CDZ173 Activity
The potency and selectivity of CDZ173 have been characterized in a variety of in vitro and in vivo assays.
| Assay Type | Target/System | Metric | Value | Reference |
| Cell-free enzyme assay | PI3Kδ | IC50 | 11 nM | [10] |
| Cell-free enzyme assay | PI3Kα | Selectivity vs PI3Kδ | 22-fold | [10] |
| Cell-free enzyme assay | PI3Kβ | Selectivity vs PI3Kδ | 38-fold | [10] |
| Cell-free enzyme assay | PI3Kγ | Selectivity vs PI3Kδ | 202-fold | [10] |
| Cellular Assay (Rat-1 cells) | PI3Kα (pAKT readout) | Selectivity vs PI3Kδ | 30-fold | [1] |
| Cellular Assay (U937 monocytes) | PI3Kγ (MIP-1α induced activation) | IC50 | > 7.4 µM | [1] |
| In vitro B-cell inhibition | Human, macaque, rat, mouse | IC50 | 7 nM - 0.2 µM | [8] |
| In vitro T-cell inhibition | Human, macaque, rat, mouse | IC50 | 7 nM - 0.2 µM | [8] |
| Ex vivo B-cell activation (pAKT) | Cynomolgus monkeys | EC50 | ~140 nM | [1] |
| In vitro whole blood assay (pAKT) | Cynomolgus monkeys | IC50 | 84 nM | [1] |
Experimental Protocols
PI3K Isoform Selectivity in Cellular Assays
Objective: To determine the cellular selectivity of CDZ173 for PI3Kδ over other Class I isoforms.
Methodology:
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Cell Lines: Rat-1 fibroblasts were transfected with constructs expressing human myr-p110 PI3K isoforms (α, β, δ). U937 human monocytic cells were used to assess PI3Kγ activity.[1]
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PI3Kα, β, δ Assay:
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Transfected Rat-1 cells were treated with varying concentrations of CDZ173.
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The phosphorylation of AKT (pAKT), a downstream marker of PI3K activity, was measured as the readout.[1]
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IC50 values were calculated to determine the inhibitory potency against each isoform.
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PI3Kγ Assay:
In Vivo Assessment of B-cell Activation
Objective: To evaluate the in vivo efficacy of CDZ173 in inhibiting B-cell activation.
Methodology:
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Animal Models: Rats and cynomolgus monkeys were used.[1]
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Procedure:
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Animals were orally administered CDZ173 at various doses (e.g., 3-30 mg/kg twice daily for 4 weeks in rats).[8]
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Blood samples were collected at different time points.
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Ex vivo stimulation of B-cells was performed using anti-IgM and IL-4.[1]
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The phosphorylation of AKT (pAKT) in CD20+ B-cells was measured by flow cytometry to assess the level of B-cell activation.[1]
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Concentration- and time-dependent inhibition of B-cell activation was determined.[1]
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Visualizing the Mechanism of Action
CDZ173 Signaling Pathway
Caption: CDZ173 inhibits PI3Kδ, blocking PIP3 production and downstream AKT/mTOR signaling.
Experimental Workflow for Cellular Selectivity Assay
Caption: Workflow for determining the cellular selectivity of CDZ173 against PI3K isoforms.
Conclusion
CDZ173 (leniolisib) is a highly selective and potent inhibitor of the PI3Kδ enzyme. Its mechanism of action is well-defined, involving direct binding to the ATP pocket of the p110δ subunit, leading to the suppression of the PI3K/AKT/mTOR signaling pathway. This targeted approach effectively normalizes the hyperactive signaling characteristic of APDS, leading to the amelioration of immune dysregulation. The extensive in vitro and in vivo data, including clinical trial results, provide a robust foundation for its therapeutic use in APDS and its potential exploration in other immune-mediated disorders.[1][4][14]
References
- 1. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. CDZ173 for Activated PI3Kdelta Syndrome · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. withpower.com [withpower.com]
- 6. Leniolisib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 11. leniolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Phosphatidyl Inositol 3-Kinase (PI3K)-Inhibitor CDZ173 protects against LPS-induced osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
